Estriol succinate

Übersicht

Beschreibung

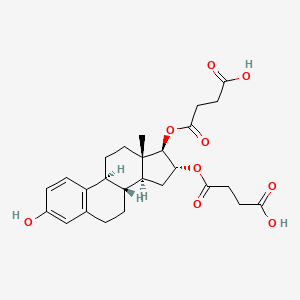

Estriol succinate, also known as estriol disuccinate or estriol 16α,17β-di(hydrogen succinate), is a synthetic derivative of estriol, a naturally occurring estrogen. This compound is an estrogen ester, specifically the C16α and C17β disuccinate ester of estriol. It is used primarily in menopausal hormone therapy to treat and prevent symptoms such as hot flashes, vaginal atrophy, and osteoporosis .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Estriolsuccinat wird synthetisiert, indem Estriol mit Bernsteinsäure verestert wird. Die Reaktion umfasst die Hydroxylgruppen an den C16α- und C17β-Positionen von Estriol. Der Prozess erfordert typischerweise einen Katalysator und wird unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Bildung des gewünschten Esters zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Estriolsuccinat großtechnische Veresterungsreaktionen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet oft Reinigungsschritte wie Umkristallisation oder Chromatographie, um alle Verunreinigungen zu entfernen und sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Estriolsuccinat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Estriolsuccinat kann unter sauren oder basischen Bedingungen zu Estriol und Bernsteinsäure hydrolysiert werden.

Oxidation: Es kann Oxidationsreaktionen eingehen, obwohl diese in typischen pharmazeutischen Anwendungen weniger verbreitet sind.

Reduktion: Reduktionsreaktionen sind ebenfalls möglich, werden aber in der Regel nicht in seinen Standardanwendungen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die bei der Hydrolyse von Estriolsuccinat entstehen, sind Estriol und Bernsteinsäure .

Wissenschaftliche Forschungsanwendungen

Estriolsuccinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Es wird als Modellverbindung verwendet, um Veresterungs- und Hydrolysereaktionen zu untersuchen.

Biologie: Die Forschung zu Estriolsuccinat trägt zum Verständnis der östrogenen Aktivität und ihrer Auswirkungen auf zelluläre Prozesse bei.

Medizin: Estriolsuccinat wird umfassend auf seine therapeutischen Wirkungen in der Hormontherapie während der Menopause untersucht.

5. Wirkmechanismus

Estriolsuccinat wirkt als Prodrug von Estriol. Nach der Verabreichung wird es im Körper zu Estriol hydrolysiert, das dann an Östrogenrezeptoren bindet. Der Östrogenrezeptor-Liganden-Komplex gelangt in den Zellkern von Zielzellen und reguliert die Genexpression, was zur Bildung von Boten-RNA führt. Diese mRNA interagiert mit Ribosomen, um spezifische Proteine zu produzieren, die die Wirkungen von Estriol auf die Zielzellen vermitteln .

Wirkmechanismus

Estriol succinate acts as a prodrug of estriol. Once administered, it is hydrolyzed in the body to release estriol, which then binds to estrogen receptors. The estrogen receptor-ligand complex enters the nucleus of target cells and regulates gene transcription, leading to the formation of messenger RNA. This mRNA interacts with ribosomes to produce specific proteins that mediate the effects of estriol on the target cells .

Vergleich Mit ähnlichen Verbindungen

Estriolsuccinat ist im Vergleich zu anderen Östrogenestern einzigartig, da es sich durch seine spezifische Veresterung an den C16α- und C17β-Positionen auszeichnet. Ähnliche Verbindungen umfassen:

Estradiolvalerat: Ein weiterer Östrogenester, der in der Hormontherapie verwendet wird, aber im Vergleich zu Estriolsuccinat schneller in der Darmschleimhaut hydrolysiert wird.

Östron-Sulfat: Ein Sulfatester von Östron, der in der Hormonersatztherapie eingesetzt wird, aber andere pharmakokinetische Eigenschaften aufweist.

Die langsamere Resorption und Hydrolyserate von Estriolsuccinat machen es zu einer bevorzugten Wahl für bestimmte therapeutische Anwendungen, da es eine nachhaltigere Freisetzung von Estriol ermöglicht .

Biologische Aktivität

Estriol succinate is an estrogen ester derived from estriol, which exhibits unique pharmacological properties and biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of conditions such as multiple sclerosis and menopausal symptoms. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical findings.

Chemical Structure and Pharmacokinetics

This compound is characterized by the esterification of the hydroxyl groups at the C16α and C17β positions of estriol with succinic acid. This modification results in a compound that acts as a prodrug, which is metabolized to estriol in the body. Compared to other estrogen esters, such as estradiol valerate, this compound is hydrolyzed minimally in the intestinal mucosa, leading to slower absorption and a longer duration of action when administered orally.

- Molecular Formula : CHO

- Molecular Weight : 348.44 g/mol

- Bioavailability : Approximately 70% after oral administration

- Peak Serum Levels : Achieved within 12 hours post-administration

This compound primarily exerts its effects through estrogen receptors (ERs), particularly ERα and ERβ. The activation of these receptors leads to various physiological responses, including:

- Cell Proliferation : this compound stimulates cell proliferation in estrogen-sensitive tissues.

- Gene Regulation : It modulates the expression of genes involved in reproductive health and metabolism.

- Heme Metabolism Interaction : Recent studies suggest that this compound may influence heme metabolism in uterine endometrial cancer cells by upregulating specific enzymes (e.g., ALAS1 and SLC25A38) through the ERβ/NCOA1 axis, enhancing cell viability and invasiveness .

Hormone Replacement Therapy (HRT)

This compound has been utilized in HRT for alleviating menopausal symptoms such as hot flashes, vaginal dryness, and urinary tract infections. Its effectiveness is attributed to its ability to mimic natural estrogen effects while presenting a lower risk profile compared to stronger estrogens.

Case Studies

-

Prospective Study on Climacteric Complaints :

A five-year study evaluated the long-term effects of this compound on postmenopausal women experiencing climacteric complaints. Results indicated significant improvements in quality of life metrics, including reductions in hot flashes and improvements in mood . -

Endometrial Morphology :

Research focused on the impact of oral this compound therapy on endometrial morphology revealed that fractionated dosing could optimize therapeutic outcomes while minimizing adverse effects .

Comparative Efficacy

A comparative analysis of this compound with other estrogen therapies highlighted its unique profile:

| Parameter | This compound | Estradiol Valerate | Conjugated Estrogens |

|---|---|---|---|

| Estrogenic Activity | Weak | Moderate | Strong |

| Route of Administration | Oral/Vaginal | Oral | Oral |

| Peak Serum Level (pg/mL) | 40 (12h) | 100 (4h) | Varies |

| Duration of Action | Long | Short | Moderate |

Eigenschaften

IUPAC Name |

4-[[(8R,9S,13S,14S,16R,17R)-17-(3-carboxypropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O9/c1-26-11-10-17-16-5-3-15(27)12-14(16)2-4-18(17)19(26)13-20(34-23(32)8-6-21(28)29)25(26)35-24(33)9-7-22(30)31/h3,5,12,17-20,25,27H,2,4,6-11,13H2,1H3,(H,28,29)(H,30,31)/t17-,18-,19+,20-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRVDDFOBZNCPF-BRSFZVHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-22-4 (di-hydrochloride salt) | |

| Record name | Estriol succinate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401023693 | |

| Record name | Estriol succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-68-1 | |

| Record name | Estriol succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estriol succinate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estriol succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estriol succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRIOL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS13K2DY03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.